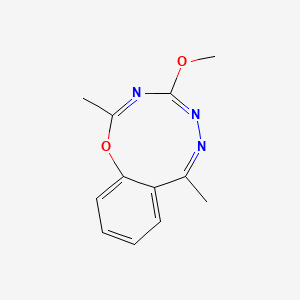
(2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a benzoxatriazonine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form the conjugated dienoic and trienoic esters . These reactions are highly selective and can achieve high isomeric purity.
Industrial Production Methods
Industrial production of (2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine may involve large-scale synthesis using similar palladium-catalyzed reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
(2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(2Z,4E,6Z)-4-Methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine is unique due to its specific structural features, including the methoxy and dimethyl groups and the benzoxatriazonine ring. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Número CAS |
184420-05-1 |
|---|---|
Fórmula molecular |
C12H13N3O2 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
4-methoxy-2,7-dimethyl-1,3,5,6-benzoxatriazonine |
InChI |
InChI=1S/C12H13N3O2/c1-8-10-6-4-5-7-11(10)17-9(2)13-12(16-3)15-14-8/h4-7H,1-3H3 |
Clave InChI |
DUNKNFILUWURIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=C(OC2=CC=CC=C12)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)-](/img/structure/B14256852.png)
![1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene](/img/structure/B14256853.png)

![N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14256857.png)

![(3S)-3-[(4-fluorophenyl)methyl]piperidin-2-one](/img/structure/B14256866.png)


